molecular formula C29H21ClN2O3 B292609 2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

Cat. No. B292609
M. Wt: 480.9 g/mol
InChI Key: XVEWTTCDMFOOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Cpd1 and is a member of the benzo[h]quinoline family of compounds. In

Mechanism of Action

The mechanism of action of Cpd1 is not yet fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and metastasis. Specifically, Cpd1 has been shown to inhibit the activity of the protein kinase Akt and the transcription factor NF-κB, both of which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that Cpd1 has a number of biochemical and physiological effects. In addition to its anti-cancer properties, Cpd1 has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, Cpd1 has been shown to have neuroprotective properties and can protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Cpd1 in lab experiments is its potent anti-cancer properties. Additionally, Cpd1 is relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to using Cpd1 in lab experiments. One limitation is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, Cpd1 has not yet been tested in clinical trials and its safety and efficacy in humans is not yet known.

Future Directions

There are a number of future directions for research on Cpd1. One area of research is to further elucidate its mechanism of action and identify specific signaling pathways that are targeted by Cpd1. Additionally, more studies are needed to determine the safety and efficacy of Cpd1 in humans, and to identify potential side effects and drug interactions. Finally, there is a need for more research on the potential applications of Cpd1 in other areas of scientific research, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, 2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is a promising compound for scientific research, particularly in the field of cancer research. Its potent anti-cancer properties, ease of synthesis, and potential for neuroprotection and anti-inflammatory effects make it an attractive target for future research. However, more studies are needed to fully understand its mechanism of action, safety and efficacy in humans, and potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of Cpd1 involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of acetic anhydride to produce 4-(4-chlorophenyl)-but-3-en-2-one. This intermediate is then reacted with 4-methoxyaniline in the presence of potassium carbonate to produce 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-but-3-en-2-one. Finally, this intermediate is reacted with 2-bromoethyl-2-(4-chlorophenyl)acetate in the presence of potassium carbonate to produce Cpd1.

Scientific Research Applications

Cpd1 has been extensively studied for its potential applications in scientific research. One of the most promising applications of Cpd1 is in the field of cancer research. Studies have shown that Cpd1 has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, Cpd1 has been shown to inhibit the growth and metastasis of cancer cells in animal models.

properties

Molecular Formula

C29H21ClN2O3

Molecular Weight

480.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

InChI

InChI=1S/C29H21ClN2O3/c1-34-22-13-8-20(9-14-22)27-24-15-10-18-4-2-3-5-23(18)28(24)32-29(25(27)16-31)35-17-26(33)19-6-11-21(30)12-7-19/h2-9,11-14H,10,15,17H2,1H3

InChI Key

XVEWTTCDMFOOBR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCC4=CC=CC=C43)OCC(=O)C5=CC=C(C=C5)Cl)C#N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3CCC4=CC=CC=C4C3=NC(=C2C#N)OCC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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